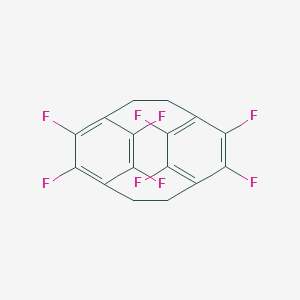

Parylene F dimer

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel dimeric structures has been explored in various studies. For instance, two arene-bridged cycloparaphenylene dimers were synthesized using a bromo-substituted macrocycle as a precursor . Similarly, a covalently linked angular perylene imide dimer was synthesized by leveraging the chemistry of a monocarbon analog to perylene bisimide . These studies demonstrate the potential for creating complex dimeric structures through careful selection of precursors and synthesis methods.

Molecular Structure Analysis

Computational studies have played a significant role in understanding the preferred conformations of dimeric structures. For the cycloparaphenylene dimers, the trans configuration was favored in the solid state due to denser crystal packing, while the cis conformation was preferred in the gas phase and in solution, attributed to increased van der Waals interactions . The angular perylene imide dimer's structure was informed by molecular modeling, which suggested an angle-dependent oblique exciton coupling model .

Chemical Reactions Analysis

The optoelectronic properties of dimeric structures are influenced by their molecular arrangements and interactions. The cycloparaphenylene dimers' properties were characterized both experimentally and computationally, indicating their potential for the synthesis of short carbon nanotubes . The angular perylene imide dimer's spectral changes were explained by exciton coupling, which is relevant for mimicking light-harvesting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimers can be significantly different from their monomeric counterparts. For example, a new crystalline form of perylene was found to be monomeric, while the previously known form was dimeric, with the dimer form showing a larger shift in the fluorescence spectrum due to a charge-transfer resonance interaction . Theoretical investigations of perylene structures have provided insights into the nature of interactions responsible for excimer stabilization . Additionally, the absorption and emission spectra of perylene dimers have been studied, revealing that the excimer state has a smaller intermolecular distance than the ground state .

In the context of parylene-F, a novel vapor deposition method using hydrogen as a carrier gas was explored, resulting in amorphous PA-F films upon annealing, which could be advantageous for microelectronic device fabrication . This contrasts with the microcrystallinity observed in films deposited by other methods, highlighting the importance of deposition techniques on the material properties.

Relevant case studies, such as the synthesis of cycloparaphenylene dimers and angular perylene imide dimers, demonstrate the practical applications of these analyses in the development of new materials with unique optoelectronic properties . The study of parylene-F deposition methods further illustrates the potential for optimizing material properties for specific applications .

Applications De Recherche Scientifique

Methods of Application : The copolymerization of Parylene C with Parylene F involves chemical vapor deposition (CVD), where the dimer is vaporized and then polymerized on the substrate. This process results in a film with improved adhesion and thermal properties .

Results : The copolymer film exhibits an adhesion strength 10.4 times stronger than that of Parylene C alone. The thermal stability is also significantly enhanced, allowing for applications that require higher temperature tolerances .

Methods of Application : Encapsulation with Parylene F involves a CVD process where the dimer is deposited onto the electronic components, forming a thin, uniform layer that adheres to the intricate geometries of the devices .

Results : Devices encapsulated with Parylene F show improved adhesion to silicon substrates and better thermal stability, which is crucial for the durability and performance of electronic devices .

Methods of Application : The application of Parylene F on medical devices is carried out through a specialized CVD process, tailored to meet the stringent requirements of the medical industry .

Results : Medical devices coated with Parylene F demonstrate enhanced performance at higher operating temperatures without compromising the protective qualities of the coating .

Methods of Application : Thin layers of Parylene F are introduced to soft PDMS surfaces via CVD, altering the surface characteristics to prevent adaptive wetting and improve dewetting behavior .

Results : The introduction of Parylene F results in low sliding angles for various liquids, indicating an enhanced dewetting property of the soft PDMS surfaces .

Methods of Application : The fabrication involves depositing Parylene F onto substrates to create thin films or membranes with specific porosity and thickness, suitable for biological cultures .

Results : The films and membranes made with Parylene F provide a conducive environment for cell growth, demonstrating its utility in biological research and medical applications .

Methods of Application : Parylene F is applied through a CVD process that ensures the coating can withstand high temperatures without losing its protective qualities .

Results : Parylene F-coated materials retain their barrier and dielectric properties even when subjected to high temperatures, making it suitable for applications where thermal resistance is paramount .

Methods of Application : Aerospace components are coated with Parylene F using a specialized CVD process that ensures the coating can withstand extreme temperatures and exposure to chemicals .

Results : Components coated with Parylene F exhibit enhanced durability and reliability, withstanding the rigors of space travel without performance degradation .

Methods of Application : Delicate artifacts are coated with Parylene F through a gentle CVD process that does not compromise the item’s structure or appearance .

Results : Treated items show increased resistance to moisture and pollutants, contributing to the preservation of these important cultural pieces .

Methods of Application : Automotive sensors are coated with Parylene F using a CVD process that allows for precise control over the coating thickness and uniformity .

Results : Sensors coated with Parylene F demonstrate improved longevity and reliability, even in high-temperature and high-humidity environments .

Methods of Application : PCBs are coated with Parylene F through a CVD process that ensures complete and uniform coverage of the board and its components .

Results : PCBs coated with Parylene F show increased resistance to corrosion and electrical interference, leading to enhanced performance and lifespan .

Methods of Application : OLEDs are encapsulated with Parylene F using a CVD process that forms a thin, impermeable layer over the sensitive organic compounds .

Results : OLEDs with Parylene F barrier films exhibit prolonged operational lifetimes and maintained luminance due to the effective barrier properties .

Methods of Application : Military hardware is coated with Parylene F using a CVD process tailored to meet the stringent specifications required for military use .

Results : Equipment treated with Parylene F shows superior performance in terms of durability and reliability in various challenging environments .

Safety And Hazards

Propriétés

IUPAC Name |

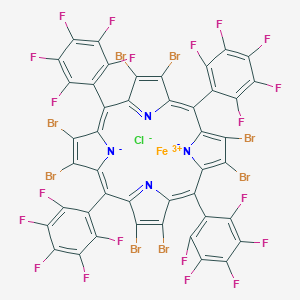

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHKMHMGKKRFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338087 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parylene F dimer | |

CAS RN |

1785-64-4 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)